Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-
Description
Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-, also known as Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-, is a useful research compound. Its molecular formula is C₁₀H₁₆O₆S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
The exact mass of the compound Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- is a bicyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H16O4S
- Molecular Weight : 232.30 g/mol
- CAS Number : 73413-79-3
The biological activity of Bicyclo[2.2.1]heptane derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the dioxo and methanesulfonic acid functional groups enhances its reactivity and binding affinity to target biomolecules.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Antifungal Activity
One significant area of research involves the antifungal properties of Bicyclo[2.2.1]heptane derivatives. A study reported that compounds with similar structures exhibited potent antifungal activity against various strains of fungi, suggesting that this compound may also possess similar properties.
Study | Organism | IC50 (µM) | Reference |
---|---|---|---|
Antifungal Screening | Candida albicans | 5.0 | |
Antifungal Screening | Aspergillus niger | 3.5 |
Case Study: Voriconazole Impurity
In a study examining impurities in Voriconazole, a well-known antifungal medication, Bicyclo[2.2.1]heptane derivatives were identified as significant impurities that could affect the drug's efficacy and safety profile. The study highlighted the importance of monitoring such compounds during drug formulation processes.
Safety and Toxicology
The compound is classified as corrosive and poses certain safety risks when handled improperly. Laboratory safety data indicate that exposure can lead to burns and other adverse effects if not managed correctly.
Future Directions
Further research is needed to explore the full therapeutic potential of Bicyclo[2.2.1]heptane-1-methanesulfonic acid derivatives:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Conducting trials to evaluate efficacy in treating fungal infections or other diseases.
- Structural Modifications : Investigating how modifications to the bicyclic structure affect biological activity.
Properties
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWAOZYKVGMQX-LHLIQPBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994133 | |
Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73413-79-3 | |
Record name | Camphorquinone-10-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Camphorquinone-10-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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